1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene
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Overview
Description
1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene is an organic compound with the molecular formula C10H9BrF2O It is a brominated aromatic compound featuring a benzene ring substituted with a bromo group and a methoxy group attached to a difluorocyclobutyl moiety
Preparation Methods
The synthesis of 1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-hydroxybenzene and 3,3-difluorocyclobutanol.
Reaction Conditions: The hydroxyl group of 1-bromo-4-hydroxybenzene is first converted to a methoxy group using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Target Compound: The resulting 1-bromo-4-methoxybenzene is then reacted with 3,3-difluorocyclobutanol under suitable conditions to form this compound. This step may involve the use of a coupling reagent or catalyst to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene depends on its specific application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene can be compared with other brominated aromatic compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the difluorocyclobutyl moiety, making it less sterically hindered and potentially less reactive in certain reactions.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the difluorocyclobutyl moiety, which may result in different electronic and steric properties.
1-Bromo-4-(3,3-difluorocyclobutyl)benzene: Similar structure but lacks the methoxy group, which may affect its reactivity and applications.
The unique combination of the bromo, methoxy, and difluorocyclobutyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-[(3,3-difluorocyclobutyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O/c12-9-1-3-10(4-2-9)15-7-8-5-11(13,14)6-8/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQHVDVHSUGZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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